8-Fluorooct-1-yne
Overview
Description
8-Fluorooct-1-yne: is an organic compound with the molecular formula C₈H₁₃F It belongs to the class of organofluorine compounds, which are characterized by the presence of a carbon-fluorine bond
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Fluorooct-1-yne can be synthesized through several methods. One common approach involves the reaction of 8-bromo-1-octyne with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide . The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organofluorine chemistry can be applied. Industrial synthesis may involve the use of fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to achieve the desired fluorination of the alkyne precursor .
Chemical Reactions Analysis
Types of Reactions: 8-Fluorooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert this compound to or .
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids, ketones.
Reduction: Fluorinated alkanes, alkenes.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
8-Fluorooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluorooct-1-yne involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, this compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 8-Chlorooct-1-yne
- 8-Bromooct-1-yne
- 8-Iodooct-1-yne
Comparison: 8-Fluorooct-1-yne is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, this compound exhibits higher stability and different reactivity patterns. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds particularly resistant to metabolic degradation and chemical breakdown .
Properties
IUPAC Name |
8-fluorooct-1-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVKRVWGRGBKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193786 | |
Record name | 1-Octyne, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408-15-1 | |
Record name | 1-Octyne, 8-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000408151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octyne, 8-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.